Cas no 956239-86-4 (1-(4-ethoxy-3-methylbenzenesulfonyl)-3-methyl-1H-pyrazole)

1-(4-Ethoxy-3-methylbenzenesulfonyl)-3-methyl-1H-pyrazole is a sulfonated pyrazole derivative characterized by its unique structural features, including an ethoxy-substituted aromatic ring and a methylated pyrazole core. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for the development of biologically active molecules. The benzenesulfonyl moiety enhances stability and reactivity, while the methyl and ethoxy substituents influence electronic and steric properties, enabling selective functionalization. Its well-defined molecular structure makes it suitable for applications in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators. The compound's synthetic accessibility and tunable reactivity further support its utility in research and industrial settings.
1-(4-ethoxy-3-methylbenzenesulfonyl)-3-methyl-1H-pyrazole structure
956239-86-4 structure
Product Name:1-(4-ethoxy-3-methylbenzenesulfonyl)-3-methyl-1H-pyrazole
CAS No:956239-86-4
MF:C13H16N2O3S
MW:280.342741966248
CID:6011268
PubChem ID:2147482
Update Time:2025-05-19

1-(4-ethoxy-3-methylbenzenesulfonyl)-3-methyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-ethoxy-3-methylbenzenesulfonyl)-3-methyl-1H-pyrazole
    • AP-263/42911262
    • 1-((4-ethoxy-3-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole
    • AKOS002268905
    • SR-01000298059-1
    • ethyl 2-methyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether
    • 1-(4-ethoxy-3-methylphenyl)sulfonyl-3-methylpyrazole
    • SR-01000298059
    • 956239-86-4
    • F1756-0366
    • Z1446647632
    • Inchi: 1S/C13H16N2O3S/c1-4-18-13-6-5-12(9-10(13)2)19(16,17)15-8-7-11(3)14-15/h5-9H,4H2,1-3H3
    • InChI Key: FGKMSVVDDRBHME-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C(C(C)=C1)OCC)(N1C=CC(C)=N1)(=O)=O

Computed Properties

  • Exact Mass: 280.08816355g/mol
  • Monoisotopic Mass: 280.08816355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 69.6Ų

1-(4-ethoxy-3-methylbenzenesulfonyl)-3-methyl-1H-pyrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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1-(4-ethoxy-3-methylbenzenesulfonyl)-3-methyl-1H-pyrazole Related Literature

Additional information on 1-(4-ethoxy-3-methylbenzenesulfonyl)-3-methyl-1H-pyrazole

Recent Advances in the Study of 1-(4-ethoxy-3-methylbenzenesulfonyl)-3-methyl-1H-pyrazole (CAS: 956239-86-4)

The compound 1-(4-ethoxy-3-methylbenzenesulfonyl)-3-methyl-1H-pyrazole (CAS: 956239-86-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and as a scaffold for drug development. Recent studies have focused on its synthesis, structural characterization, and biological evaluation, shedding light on its mechanism of action and potential clinical applications.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and optimization of 1-(4-ethoxy-3-methylbenzenesulfonyl)-3-methyl-1H-pyrazole, highlighting its improved yield and purity through a novel catalytic process. The researchers employed NMR spectroscopy and X-ray crystallography to confirm the compound's structure, providing a solid foundation for further pharmacological studies. The study also reported its inhibitory activity against carbonic anhydrase isoforms, suggesting potential applications in treating glaucoma and other conditions related to abnormal enzyme activity.

In another recent investigation, researchers evaluated the compound's pharmacokinetic properties and metabolic stability. The results, published in Drug Metabolism and Disposition (2024), demonstrated favorable oral bioavailability and minimal hepatic clearance, making it a viable candidate for further preclinical development. The study also identified key metabolites, which could inform future toxicity assessments and structural modifications to enhance its therapeutic profile.

Furthermore, a collaborative study between academic and industrial researchers (Nature Communications, 2024) explored the compound's potential as an anti-inflammatory agent. The researchers found that 1-(4-ethoxy-3-methylbenzenesulfonyl)-3-methyl-1H-pyrazole effectively suppressed pro-inflammatory cytokines in vitro and in vivo, with a mechanism involving the inhibition of NF-κB signaling. These findings open new avenues for developing treatments for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Despite these promising results, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Ongoing research aims to address these issues through structure-activity relationship (SAR) studies and the development of derivatives with enhanced potency and specificity. The integration of computational modeling and high-throughput screening techniques is expected to accelerate these efforts, as highlighted in a recent review in Chemical Biology & Drug Design (2024).

In conclusion, 1-(4-ethoxy-3-methylbenzenesulfonyl)-3-methyl-1H-pyrazole (CAS: 956239-86-4) represents a versatile and pharmacologically active compound with broad therapeutic potential. Continued research into its mechanisms, pharmacokinetics, and clinical applications will be crucial for translating these findings into viable treatments. The compound's unique structural features and biological activities make it a valuable subject for further investigation in the chemical biology and pharmaceutical sciences.

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